molecular formula C6H4BrN3O2 B15228660 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Katalognummer: B15228660
Molekulargewicht: 230.02 g/mol
InChI-Schlüssel: QBFCRCSDWJNSJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an isoxazolo[4,5-d]pyridazin-4(5H)-one core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylisoxazole with a brominating agent to introduce the bromine atom at the 7th position. This is followed by cyclization with a suitable pyridazine precursor under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazolo[4,5-d]pyridazin-4(5H)-one core structure play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions.

Eigenschaften

Molekularformel

C6H4BrN3O2

Molekulargewicht

230.02 g/mol

IUPAC-Name

7-bromo-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C6H4BrN3O2/c1-2-3-4(12-10-2)5(7)8-9-6(3)11/h1H3,(H,9,11)

InChI-Schlüssel

QBFCRCSDWJNSJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=O)NN=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.